molecular formula C15H28O B14671121 1-(Prop-2-yn-1-yloxy)dodecane CAS No. 40657-18-9

1-(Prop-2-yn-1-yloxy)dodecane

Cat. No.: B14671121
CAS No.: 40657-18-9
M. Wt: 224.38 g/mol
InChI Key: PNOMZJSAXYYXMP-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yloxy)dodecane is an organic compound characterized by the presence of a propargyl group attached to a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yloxy)dodecane can be synthesized through the alkylation of dodecanol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yloxy)dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Substitution: Formation of substituted ethers or thioethers.

    Cycloisomerization: Formation of cyclic ethers.

Scientific Research Applications

1-(Prop-2-yn-1-yloxy)dodecane has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yloxy)dodecane involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic attack, oxidation, and cycloisomerization, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yloxy)dodecane is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.

Properties

CAS No.

40657-18-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

1-prop-2-ynoxydodecane

InChI

InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h2H,3,5-15H2,1H3

InChI Key

PNOMZJSAXYYXMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC#C

Origin of Product

United States

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